molecular formula C20H20Cl2N2 B7801497 (E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride

(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride

Cat. No.: B7801497
M. Wt: 359.3 g/mol
InChI Key: VFKQWKQWRNVXTA-LPYKZFQHSA-N
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Description

(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes an anilinomethylidene group and a chlorocyclohexenyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride typically involves multi-step organic reactions. The process begins with the preparation of the chlorocyclohexenyl intermediate, followed by the introduction of the anilinomethylidene group through a condensation reaction. The final step involves the formation of the phenylazanium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of anilinomethylidene and chlorocyclohexenyl groups sets it apart from other similar compounds, making it a valuable subject for further research and application development.

Properties

IUPAC Name

(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2.ClH/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19;/h1-6,10-15,22H,7-9H2;1H/b16-14+,23-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQWKQWRNVXTA-LPYKZFQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=[NH+]C3=CC=CC=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\NC2=CC=CC=C2)/C(=C(C1)/C=[NH+]/C3=CC=CC=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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